An In-Depth Technical Guide to the Chemical Structure of Glycyl-L-Glutamine
An In-Depth Technical Guide to the Chemical Structure of Glycyl-L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of glycyl-L-glutamine. The information is intended to support research, discovery, and development activities involving this dipeptide.
Chemical Identity and Properties
Glycyl-L-glutamine is a dipeptide composed of the amino acids glycine (B1666218) and L-glutamine, linked by a peptide bond. It is a white to off-white crystalline powder.[1]
Chemical Structure Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | [2][3] |
| SMILES | C(CC(=O)N)--INVALID-LINK--NC(=O)CN | [2][3] |
| InChI Key | PNMUAGGSDZXTHX-BYPYZUCNSA-N | [2][3] |
| Molecular Formula | C₇H₁₃N₃O₄ | [1][2][3] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| CAS Number | 13115-71-4 | [2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 194-198 °C | [1] |
| Water Solubility | 154 g/L (20 °C) | [1] |
| Predicted pKa | 3.11 ± 0.10 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols
Synthesis of Glycyl-L-Glutamine
Two common methods for the synthesis of glycyl-L-glutamine are outlined below, based on industrial preparation patents.
Method 1: Chloroacetyl Chloride Method
This method involves the acylation of L-glutamine with chloroacetyl chloride, followed by ammonolysis.
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Step 1: Acylation. L-glutamine is dissolved in a mixture of purified water and toluene (B28343). The solution is cooled to 8-12 °C. A solution of sodium hydroxide (B78521) is added dropwise to maintain a pH of 10.0-11.0 while a toluene solution of chloroacetyl chloride is simultaneously added. The reaction is stirred at 0-5 °C to complete the acylation, forming N-chloroacetyl-L-glutamine.
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Step 2: Ammonolysis. The aqueous solution of N-chloroacetyl-L-glutamine is treated with ammonia (B1221849) gas under pressure at 38-42 °C. This step displaces the chlorine atom with an amino group to form glycyl-L-glutamine.
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Step 3: Purification. The resulting solution is concentrated, and the crude glycyl-L-glutamine is crystallized. Further purification can be achieved by recrystallization from water and an organic solvent like methanol, and by using an ion-exchange resin (e.g., WA-30) to remove impurities.
Method 2: Phthalic Anhydride (B1165640) Protection Method
This method utilizes phthalic anhydride to protect the amino group of glycine before coupling with L-glutamine.
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Step 1: Protection of Glycine. Glycine is reacted with phthalic anhydride to form phthalylglycine.
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Step 2: Activation of Protected Glycine. Phthalylglycine is reacted with thionyl chloride to form phthalylglycyl chloride.
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Step 3: Coupling with L-Glutamine. The phthalylglycyl chloride is slowly added to a cooled (-2 to -1 °C) aqueous solution of L-glutamine containing sodium or potassium carbonate to maintain a weakly alkaline pH. This forms phthalyl-glycyl-L-glutamine.
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Step 4: Deprotection. The phthalyl group is removed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in methanol, yielding glycyl-L-glutamine.
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Step 5: Purification. The product is purified by precipitation and recrystallization.
Analytical Methods
The following are representative protocols for the analysis of glycyl-L-glutamine.
High-Performance Liquid Chromatography (HPLC)
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Column: Amino-bonded silica (B1680970) gel column.
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Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH 4.5) in a ratio of approximately 65:35.
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Detection: UV at 210 nm.
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Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated water (D₂O) is a suitable solvent.
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¹H NMR: Expected signals would include those for the glycine α-protons, the glutamine α, β, and γ-protons, and the amide protons.
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¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both amino acid residues, and the β and γ-carbons of the glutamine side chain.
Mass Spectrometry (MS)
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Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Analysis: The protonated molecule [M+H]⁺ would be observed at m/z 204.1.
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Fragmentation: Collision-induced dissociation (CID) would likely lead to the characteristic fragmentation of the peptide bond, resulting in b and y ions.
Signaling Pathway and Mechanism of Action
The primary described biological role of glycyl-L-glutamine is as a neuromodulator, specifically as an antagonist to the effects of β-endorphin.
Antagonism of β-Endorphin Signaling
β-endorphin is an endogenous opioid peptide that binds to and activates opioid receptors, primarily the μ-opioid receptor (MOR). This activation initiates a G-protein-mediated signaling cascade that leads to analgesic and other physiological effects. Glycyl-L-glutamine is a C-terminal dipeptide fragment of β-endorphin and has been shown to inhibit some of the central effects of β-endorphin, such as hypotension. The exact mechanism of this antagonism is not fully elucidated but is thought to involve modulation of the opioid receptor signaling complex without directly competing for the same binding site as β-endorphin.
